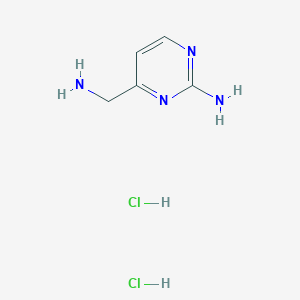

4-(氨甲基)嘧啶-2-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(aminomethyl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the CAS Number: 1171900-24-5 . It has a molecular weight of 197.07 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “4-(aminomethyl)-2-pyrimidinamine dihydrochloride” and its InChI code is "1S/C5H8N4.2ClH/c6-3-4-1-2-8-5(7)9-4;;/h1-2H,3,6H2,(H2,7,8,9);2*1H" . This indicates that the compound has a pyrimidine ring with an aminomethyl group at the 4-position.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .科学研究应用

合成和化学反应性

嘧啶衍生物一直是开发新的合成方法和化学反应的核心。一个值得注意的例子是从 4,6-二氯-5-甲酰嘧啶、伯胺和醛合成高度取代的 2,3-二氢嘧啶并[4,5-d]嘧啶-4(1H)-酮,展示了形成嘧啶并[4,5-d]嘧啶核心的环化反应。该方法已用于制备多种化合物库,证明了嘧啶衍生物在构建复杂分子中的效用 (Xiang 等人,2011 年)。

抗菌和抗癌活性

对嘧啶衍生物的生物活性的研究已经确定了具有显着抗菌和抗癌特性的化合物。例如,作为潜在抗癌剂设计和合成的新型吡啶并[3,4-d]嘧啶衍生物已显示出针对乳腺癌和肾癌细胞系的极高选择性活性 (魏与马尔霍特拉,2012 年)。此外,具有苦味酸和苦安酸的嘧啶盐在体外表现出抗菌和抗真菌活性,突出了嘧啶基化合物在开发新的抗菌剂中的潜力 (马利卡朱纳斯瓦米等人,2013 年)。

药物设计和合成

嘧啶衍生物在药物设计和合成中的适应性从它们在创建具有双重活性的抑制剂中的应用中可以明显看出。一项关于 2,4-二取代嘧啶衍生物的研究确定了既作为胆碱酯酶又作为淀粉样蛋白-β (Aβ) 聚集抑制剂的化合物,为阿尔茨海默病治疗提供了双重治疗方法 (穆罕默德等人,2011 年)。

材料科学

嘧啶衍生物还在材料科学中找到应用,特别是作为酸性介质中金属的腐蚀抑制剂。一项将嘧啶衍生物作为铝的腐蚀抑制剂的研究证明了它们在减少金属溶解方面的功效,表明它们在工业应用中的重要性 (阿卜杜勒沙菲,2020 年)。

安全和危害

作用机制

Target of Action

The primary target of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

It is suggested that compounds with a similar structure have been found to inhibit plk4 . This inhibition could potentially disrupt centriole duplication, thereby affecting cell division and growth.

Biochemical Pathways

The biochemical pathways affected by 4-(aminomethyl)pyrimidin-2-amine dihydrochloride are likely related to cell division and growth, given its target is PLK4 . By inhibiting PLK4, the compound could disrupt the normal process of centriole duplication, which is crucial for cell division . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is overexpressed .

Result of Action

The result of the action of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride is likely to be the inhibition of cell division and growth, particularly in cancer cells where PLK4 is overexpressed . This could potentially lead to cell cycle arrest and apoptosis, thereby exerting an anticancer effect .

生化分析

Biochemical Properties

The biochemical properties of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride are not well-documented in the literature. Pyrimidin-2-amine derivatives have been shown to have significant biochemical activity. For example, some pyrimidin-2-amine derivatives have been found to inhibit the PLK4 enzyme, a master regulator of centriole duplication . This suggests that 4-(aminomethyl)pyrimidin-2-amine dihydrochloride may interact with enzymes and other biomolecules in a similar manner.

Cellular Effects

The cellular effects of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride are not well-studied. Related compounds have shown significant effects on cellular processes. For instance, some pyrimidin-2-amine derivatives have demonstrated antiproliferative activity against breast cancer cells . This suggests that 4-(aminomethyl)pyrimidin-2-amine dihydrochloride may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to inhibit the PLK4 enzyme . This suggests that 4-(aminomethyl)pyrimidin-2-amine dihydrochloride may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

属性

IUPAC Name |

4-(aminomethyl)pyrimidin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c6-3-4-1-2-8-5(7)9-4;;/h1-2H,3,6H2,(H2,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQOUBYRKTXLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171900-24-5 |

Source

|

| Record name | 4-(aminomethyl)pyrimidin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide](/img/structure/B6143189.png)

![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)

![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)

![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)